molecular formula C16H24N2O4 B2566018 4-(3,5-Dimethylanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid CAS No. 1026099-73-9

4-(3,5-Dimethylanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid

Cat. No.: B2566018
CAS No.: 1026099-73-9
M. Wt: 308.378
InChI Key: CYRGRDQGNXFMRJ-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dimethylanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the anilino group. The initial step may include the nitration of 3,5-dimethylaniline to form the corresponding nitro compound, followed by reduction to obtain the anilino group.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.

Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme interactions and metabolic pathways. Its structural similarity to natural substrates allows it to be a useful tool in biochemical assays.

Medicine: The compound has potential applications in drug development, particularly in the design of new pharmaceuticals targeting specific receptors or enzymes. Its ability to interact with biological molecules makes it a candidate for therapeutic agents.

Industry: In the industrial sector, the compound can be used in the production of polymers, coatings, and other materials. Its chemical properties make it suitable for various applications, including as a stabilizer or additive.

Mechanism of Action

The mechanism by which 4-(3,5-Dimethylanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid exerts its effects involves interactions with specific molecular targets. The anilino group can bind to receptors or enzymes, while the carboxylic acid group may participate in hydrogen bonding or ionic interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-(2,6-Dimethylanilino)butanoic acid

  • 4-(3,5-Dimethylanilino)butanoic acid

  • 4-(3-Methoxypropylamino)butanoic acid

Uniqueness: 4-(3,5-Dimethylanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid stands out due to its combination of functional groups and its potential applications across various fields. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

4-(3,5-dimethylanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-11-7-12(2)9-13(8-11)18-15(19)10-14(16(20)21)17-5-4-6-22-3/h7-9,14,17H,4-6,10H2,1-3H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRGRDQGNXFMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC(C(=O)O)NCCCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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